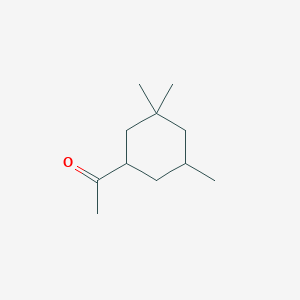
1-(3,3,5-Trimethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,5-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones with additional functional groups.
Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3,3,5-Trimethylcyclohexyl)ethanone can be compared with other similar compounds such as:
1-(3,3,5-Trimethylcyclohexyl)propan-1-one: Similar structure but with an additional carbon in the side chain.
1-(3,3,5-Trimethylcyclohexyl)butan-1-one: Similar structure with a longer side chain.
Cyclohexanone: Lacks the methyl substitutions and has different chemical properties.
The uniqueness of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
14886-22-7 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-(3,3,5-trimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ALVCXKYZMQCATP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)C(=O)C |
Key on ui other cas no. |
14886-22-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















